molecular formula C25H15ClN2OS B12911118 3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one CAS No. 97416-81-4

3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one

Cat. No.: B12911118
CAS No.: 97416-81-4
M. Wt: 426.9 g/mol
InChI Key: OYMNNEJVISLWKF-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one is a complex organic compound with the molecular formula C25H15ClN2OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorothiophenol with a suitable benzimidazo[2,1-a]benz[de]isoquinolin-7-one precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one: Similar structure but with an additional methyl group at the 11th position.

    3-[(4-Bromophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

These features differentiate it from other similar compounds and make it a valuable molecule for research and industrial purposes .

Properties

CAS No.

97416-81-4

Molecular Formula

C25H15ClN2OS

Molecular Weight

426.9 g/mol

IUPAC Name

17-(4-chlorophenyl)sulfanyl-7-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one

InChI

InChI=1S/C25H15ClN2OS/c1-14-5-11-20-21(13-14)28-24(27-20)18-10-12-22(30-16-8-6-15(26)7-9-16)17-3-2-4-19(23(17)18)25(28)29/h2-13H,1H3

InChI Key

OYMNNEJVISLWKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)SC6=CC=C(C=C6)Cl

Origin of Product

United States

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